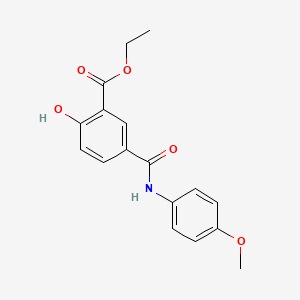
Benzoic acid, 2-hydroxy-5-(((4-methoxyphenyl)amino)carbonyl)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2-hydroxy-5-(((4-methoxyphenyl)amino)carbonyl)-, ethyl ester is a complex organic compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzoic acid core substituted with hydroxy, methoxyphenyl, and ethyl ester groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 2-hydroxy-5-(((4-methoxyphenyl)amino)carbonyl)-, ethyl ester typically involves multiple steps. One common method includes the esterification of 2-hydroxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. This is followed by the introduction of the 4-methoxyphenylamino group through a nucleophilic substitution reaction. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification and substitution reactions using automated reactors. The process is optimized for high yield and purity, often incorporating advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-hydroxy-5-(((4-methoxyphenyl)amino)carbonyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include quinones, amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Benzoic acid, 2-hydroxy-5-(((4-methoxyphenyl)amino)carbonyl)-, ethyl ester has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of dyes, pigments, and pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzoic acid, 2-hydroxy-5-(((4-methoxyphenyl)amino)carbonyl)-, ethyl ester involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, including antimicrobial and anti-inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
Salicylic acid: Similar structure but lacks the methoxyphenyl and ethyl ester groups.
Aspirin (acetylsalicylic acid): Contains an acetyl group instead of the methoxyphenyl group.
Paracetamol (acetaminophen): Contains a hydroxyl group and an amide group instead of the ester group.
Uniqueness
Benzoic acid, 2-hydroxy-5-(((4-methoxyphenyl)amino)carbonyl)-, ethyl ester is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
28092-08-2 |
|---|---|
Molecular Formula |
C17H17NO5 |
Molecular Weight |
315.32 g/mol |
IUPAC Name |
ethyl 2-hydroxy-5-[(4-methoxyphenyl)carbamoyl]benzoate |
InChI |
InChI=1S/C17H17NO5/c1-3-23-17(21)14-10-11(4-9-15(14)19)16(20)18-12-5-7-13(22-2)8-6-12/h4-10,19H,3H2,1-2H3,(H,18,20) |
InChI Key |
WYDMIGYDAYJCEL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















